Cas no 947614-94-0 (2-(2-bromo-5-chlorophenyl)ethan-1-ol)

2-(2-bromo-5-chlorophenyl)ethan-1-ol structure
947614-94-0 structure
Nombre del producto:2-(2-bromo-5-chlorophenyl)ethan-1-ol
Número CAS:947614-94-0
MF:C8H8BrClO
Megavatios:235.505520820618
CID:2105081
PubChem ID:58222026

2-(2-bromo-5-chlorophenyl)ethan-1-ol Propiedades químicas y físicas

Nombre e identificación

    • 2-bromo-5-chloroBenzeneethanol
    • 2-(2-bromo-5-chlorophenyl)ethanol
    • 2-Bromo-5-chloro-benzeneethanol
    • HAKYKQWZRSPYAR-UHFFFAOYSA-N
    • 2-(2-bromo-5-chloro-phenyl)ethanol
    • 2-(2-bromo-5-chloro-phenyl)-ethanol
    • 2-(2-bromo-5-chlorophenyl)ethan-1-ol
    • 2-Bromo-5-chlorobenzeneethanol (ACI)
    • DA-26799
    • SY343575
    • SCHEMBL3657647
    • AKOS015503245
    • E81791
    • 947614-94-0
    • CS-0142769
    • EN300-1894700
    • MFCD20485661
    • Renchi: 1S/C8H8BrClO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5,11H,3-4H2
    • Clave inchi: HAKYKQWZRSPYAR-UHFFFAOYSA-N
    • Sonrisas: BrC1C=CC(=CC=1CCO)Cl

Atributos calculados

  • Calidad precisa: 233.94471g/mol
  • Masa isotópica única: 233.94471g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 2
  • Complejidad: 121
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 20.2
  • Xlogp3: 2.8

2-(2-bromo-5-chlorophenyl)ethan-1-ol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1249750-5g
2-Bromo-5-chloro-benzeneethanol
947614-94-0 98%
5g
$200 2024-06-05
Enamine
EN300-1894700-0.05g
2-(2-bromo-5-chlorophenyl)ethan-1-ol
947614-94-0 95%
0.05g
$19.0 2023-09-18
Enamine
EN300-1894700-0.25g
2-(2-bromo-5-chlorophenyl)ethan-1-ol
947614-94-0 95%
0.25g
$33.0 2023-09-18
Enamine
EN300-1894700-0.1g
2-(2-bromo-5-chlorophenyl)ethan-1-ol
947614-94-0 95%
0.1g
$23.0 2023-09-18
Enamine
EN300-1894700-2.5g
2-(2-bromo-5-chlorophenyl)ethan-1-ol
947614-94-0 95%
2.5g
$107.0 2023-09-18
Aaron
AR01JMXC-10g
2-Bromo-5-chloro-benzeneethanol
947614-94-0 97%
10g
$315.00 2025-02-11
Aaron
AR01JMXC-25g
2-Bromo-5-chloro-benzeneethanol
947614-94-0 97%
25g
$561.00 2025-02-11
Enamine
EN300-1894700-10g
2-(2-bromo-5-chlorophenyl)ethan-1-ol
947614-94-0 95%
10g
$316.0 2023-09-18
Aaron
AR01JMXC-1g
2-Bromo-5-chloro-benzeneethanol
947614-94-0 97%
1g
$55.00 2025-02-11
Aaron
AR01JMXC-250mg
2-Bromo-5-chloro-benzeneethanol
947614-94-0 97%
250mg
$23.00 2025-02-11

2-(2-bromo-5-chlorophenyl)ethan-1-ol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  8 h, 40 °C
1.2 Reagents: Methanol ;  0 °C
Referencia
Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 (PRMT5) and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  15 min, cooled
1.2 Reagents: Boron trifluoride etherate ;  15 min; 1 h, 60 °C
1.3 Reagents: Methanol ;  overnight, rt
Referencia
Substitution-Controlled Selective Formation of Hexahydrobenz[e]isoindoles and 3-Benzazepines via In(OTf)3-Catalyzed Tandem Annulations
Xing, Siyang ; Gu, Nan; Wang, Xin; Liu, Jingyi; Xing, Chunyan; et al, Organic Letters, 2018, 20(18), 5680-5683

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 2 h, 0 °C → rt
1.2 Reagents: Water
Referencia
Cyclic sulfonamide derivatives as monoamine reuptake inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt; overnight, rt; rt → 0 °C
1.2 Reagents: Water ;  cooled
Referencia
Preparation of N-substituted triazolamines as inhibitors of indoleamine 2,3-dioxygenase
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  5 min, 0 °C; 18 h, 0 °C → 25 °C
Referencia
Preparation of substituted heterocyclic aryl-alkyl-aryl compounds as thrombin inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 4 h, 25 °C
1.2 Reagents: Methanol ;  0 °C
Referencia
Preparation of spiro-sulfonamide derivatives as inhibitors of myeloid cell leukemia-1 (MCL-1) protein for the treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, rt; 15 min, rt
1.2 Reagents: Boron trifluoride etherate ;  30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Preparation of phenylalanine 4-phenylpiperidinamide derivatives as melanocortin-4 receptor modulators
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Water ;  rt
Referencia
Preparation of pyridopyrimidinyl compounds useful in the treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  8 h, 40 °C
1.2 Reagents: Methanol ;  0 °C
Referencia
Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  15 min, 0 °C; 0 °C → 23 °C; 3 h, 23 °C
1.2 Reagents: Methanol ,  Water ;  0 °C
Referencia
Boron insertion into alkyl ether bonds via zinc/nickel tandem catalysis
Lyu, Hairong ; Kevlishvili, Ilia ; Yu, Xuan ; Liu, Peng ; Dong, Guangbin, Science (Washington, 2021, 372(6538), 175-182

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ;  rt; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 1 h, 0 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ;  0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
Referencia
Enantioselective Construction of Spiro Quaternary Carbon Stereocenters via Pd-Catalyzed Intramolecular α-Arylation
Wu, Ting; Kang, Xuehua; Bai, Heng; Xiong, Wenrui; Xu, Guangqing; et al, Organic Letters, 2020, 22(12), 4602-4607

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  8 h, 40 °C
1.2 Reagents: Methanol ;  0 °C
Referencia
Preparation of nucleoside analogs as selective inhibitors of protein arginine methyltransferase 5 (PRMT5)
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 1.5 h, reflux
1.2 Reagents: Sodium sulfate Solvents: Water ;  10 min
Referencia
Intramolecular Aerobic Ring Expansion of Cyclic Ketone: A Mild Method for the Synthesis of Medium-Sized Lactones and Macrolactones
Liang, Qi-Ming; Zheng, Jing-Yun; Lu, Si-Yuan; Wang, Hong-Mei; Luo, Lu; et al, Advanced Synthesis & Catalysis, 2022, 364(13), 2152-2156

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  overnight, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Intramolecular Homolytic Substitution Enabled by Photoredox Catalysis: Sulfur, Phosphorus, and Silicon Heterocycle Synthesis from Aryl Halides
Garrido-Castro, Alberto F. ; Salaverri, Noelia; Maestro, M. Carmen ; Aleman, Jose, Organic Letters, 2019, 21(13), 5295-5300

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, rt; 15 min, rt
1.2 Reagents: Boron trifluoride etherate ;  30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Preparation of 1-(2-amino-3-phenylpropanoyl)-4-phenylpiperidine derivatives as melanocortin-4 receptor modulators
, World Intellectual Property Organization, , ,

2-(2-bromo-5-chlorophenyl)ethan-1-ol Raw materials

2-(2-bromo-5-chlorophenyl)ethan-1-ol Preparation Products

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